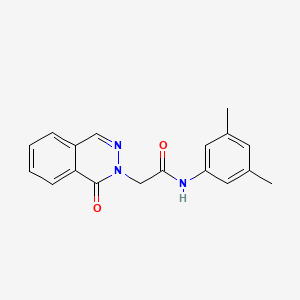

![molecular formula C20H18O5 B5745586 4-ethyl-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B5745586.png)

4-ethyl-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2H-chromen-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

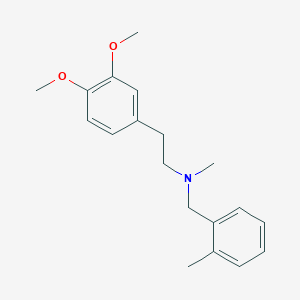

The compound is a derivative of chromen-2-one, which is a class of organic compounds known as benzopyrans . Benzopyrans are characterized by a benzene ring fused to a pyran ring. The methoxyphenyl group attached to the molecule suggests that it may have properties similar to other methoxyphenyl compounds, which are often used in the synthesis of various organic compounds .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various organic reactions. For instance, cinnamate esters can be synthesized using 4-methoxybenzaldehyde . Other methods might involve reactions leading to the construction of heterocycles .Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The chromen-2-one core, the ethyl group, and the methoxyphenyl group would all contribute to the overall structure .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its molecular structure. For instance, similar compounds have been found to be soluble in water, chloroform, and ethyl acetate .Applications De Recherche Scientifique

Photodynamic Therapy (PDT) and Photosensitization

Furocoumarins, including our compound of interest, have been studied as photosensitizers for photodynamic therapy (PDT). PDT involves the activation of a photosensitizer by light, leading to the generation of reactive oxygen species that selectively destroy cancer cells or pathogens. The furocoumarin moiety can absorb light in the UV-A range, making it suitable for this purpose .

Antibacterial and Antifungal Properties

Research has shown that furocoumarins possess antibacterial and antifungal activities. Our compound may be explored as a potential agent against microbial infections. Its unique structure could interfere with essential cellular processes in bacteria and fungi .

Anti-Inflammatory Effects

Furocoumarins exhibit anti-inflammatory properties by modulating inflammatory pathways. Researchers have investigated their potential in managing inflammatory skin conditions, such as psoriasis and eczema. Our compound’s specific structure may contribute to its anti-inflammatory activity .

Anticancer Potential

While more studies are needed, furocoumarins have demonstrated anticancer effects in preclinical models. They can inhibit cell proliferation, induce apoptosis, and interfere with DNA replication. Our compound’s synthesis method provides a novel approach for developing furocoumarin-based anticancer agents .

Chemical Synthesis and Medicinal Chemistry

The multicomponent reaction used to synthesize our compound highlights its versatility. Researchers can explore modifications to the furocoumarin scaffold, potentially leading to novel derivatives with improved properties. Medicinal chemists may investigate its structure-activity relationships for drug development .

Natural Product Chemistry and Phytochemistry

Furocoumarins are abundant in various plant species, especially those in the Apiaceae (Umbelliferae) family. Our compound’s synthesis provides access to a previously unknown derivative, expanding the toolbox for natural product chemists. Investigating its occurrence in plants and its potential biological roles could yield valuable insights .

Mécanisme D'action

Target of Action

Compounds with similar structures have been shown to interact with various targets, such asATF4 and NF-kB proteins . These proteins play crucial roles in cellular processes like inflammation and apoptosis .

Mode of Action

For instance, some compounds have been shown to inhibit ER stress, apoptosis, and the NF-kB inflammatory pathway .

Biochemical Pathways

The compound likely affects several biochemical pathways. One potential pathway is the O-GlcNAcylation pathway , a post-translational modification that modulates glucose homeostasis . This pathway is a novel pro-survival pathway that plays a crucial role in energy metabolism, particularly in conditions like ischemic stroke .

Result of Action

Based on similar compounds, it can be inferred that the compound might have neuroprotective and anti-inflammatory properties . For instance, it might reduce the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the compound’s synthesis involves a multicomponent condensation reaction that proceeds in two steps, including the initial interaction of starting materials in MeCN and the final formation of furylacetic acid moiety in acidic media .

Orientations Futures

Propriétés

IUPAC Name |

4-ethyl-7-[2-(4-methoxyphenyl)-2-oxoethoxy]chromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O5/c1-3-13-10-20(22)25-19-11-16(8-9-17(13)19)24-12-18(21)14-4-6-15(23-2)7-5-14/h4-11H,3,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBHKAFKKAOZUGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanone](/img/structure/B5745514.png)

![1-[(2-chloro-5-methylphenoxy)acetyl]-4-(3-methoxyphenyl)piperazine](/img/structure/B5745541.png)

![N'-benzylidene-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5745558.png)

![2-[(4-chlorophenyl)thio]-N-(2-methylbenzyl)acetamide](/img/structure/B5745569.png)

![N'-{[2-(4-methylphenyl)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5745599.png)